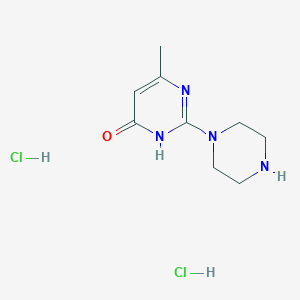
Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is an organometallic compound with the chemical formula [(C₆H₅)₃P]₃Ru(CO)H₂. It is a white crystalline solid that is widely used as a catalyst in various chemical reactions. The compound is known for its ability to facilitate a range of organic transformations, making it a valuable tool in both academic and industrial research .
Mechanism of Action
Target of Action
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, facilitating the conversion of reactants into products .
Mode of Action
This compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the rate of the chemical reactions without being consumed in the process . It achieves this by lowering the activation energy required for the reaction to occur .
Biochemical Pathways
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) affects several biochemical pathways. It is used as a catalyst for the conversion of 1,4-alkynediols into pyrroles, the oxidation of primary alcohols to methyl esters, the rearrangement of oximes to amides, C-C coupling via directed C-H activation, and enyne cyclization .
Result of Action
The molecular and cellular effects of Carbonyldihydridotris(triphenylphosphine)ruthenium(II)'s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of a variety of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of carbonyldihydridotris(triphenylphosphine)ruthenium(II) generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different ruthenium complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with carbonyldihydridotris(triphenylphosphine)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Various phosphines, amines, and other coordinating molecules.
Major Products
The major products formed from reactions involving carbonyldihydridotris(triphenylphosphine)ruthenium(II) depend on the specific reaction conditions and reagents used. Common products include different ruthenium complexes and organic molecules that have undergone transformations such as hydrogenation, oxidation, or coupling .
Scientific Research Applications
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains a chloride ligand instead of a carbonyl ligand.
Tris(triphenylphosphine)ruthenium(II) dichloride: Contains two chloride ligands instead of carbonyl and hydride ligands.
Dihydridotetrakis(triphenylphosphine)ruthenium(II): Contains an additional triphenylphosphine ligand.
Uniqueness
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is unique due to its specific combination of ligands, which provides distinct catalytic properties. The presence of both carbonyl and hydride ligands allows for versatile reactivity, making it suitable for a wide range of chemical transformations .
Properties
CAS No. |
25360-32-1 |
|---|---|
Molecular Formula |
C55H49OP3Ru |
Molecular Weight |
920.0 g/mol |
IUPAC Name |
formaldehyde;hydride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ru.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;;;/q;;;;+2;2*-1 |
InChI Key |
MQFQXIURKDAHDP-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
Canonical SMILES |
[H-].[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516828.png)
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2516829.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)


![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine](/img/structure/B2516844.png)
